Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate is an organic compound with a complex structure It is a derivative of benzene, specifically a dimethyl ester of a hydroxy-substituted benzene dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate typically involves esterification reactions. One common method is the reaction of 5-hydroxyisophthalic acid with 10-hydroxydecyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylic acid.
Reduction: Formation of 5-[(10-hydroxydecyl)oxy]benzene-1,3-dimethanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-hydroxyisophthalate
- Dimethyl 5-bromobenzene-1,3-dicarboxylate
- Dimethyl 5-aminoisophthalate
Uniqueness
Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate is unique due to the presence of the long hydroxydecyl chain, which imparts distinct physical and chemical properties compared to other similar compounds
Properties
CAS No. |
404011-30-9 |
---|---|
Molecular Formula |
C20H30O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
dimethyl 5-(10-hydroxydecoxy)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H30O6/c1-24-19(22)16-13-17(20(23)25-2)15-18(14-16)26-12-10-8-6-4-3-5-7-9-11-21/h13-15,21H,3-12H2,1-2H3 |
InChI Key |
XGLIXAXOQHQRIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCCCCCCCCCCO)C(=O)OC |
Origin of Product |
United States |
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